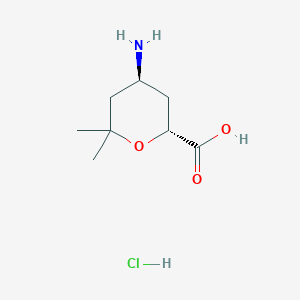

(2R,4S)-4-Amino-6,6-dimethyloxane-2-carboxylic acid;hydrochloride

Description

(2R,4S)-4-Amino-6,6-dimethyloxane-2-carboxylic acid hydrochloride is a stereochemically defined bicyclic compound featuring an oxane (tetrahydropyran) ring substituted with amino and carboxylic acid groups. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications.

Propriétés

IUPAC Name |

(2R,4S)-4-amino-6,6-dimethyloxane-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-8(2)4-5(9)3-6(12-8)7(10)11;/h5-6H,3-4,9H2,1-2H3,(H,10,11);1H/t5-,6+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINISOBJEOHAIW-RIHPBJNCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(O1)C(=O)O)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H](C[C@@H](O1)C(=O)O)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-Amino-6,6-dimethyloxane-2-carboxylic acid;hydrochloride typically involves several steps:

Formation of the Oxane Ring: The initial step involves the formation of the oxane ring through a cyclization reaction. This can be achieved using a suitable diol and an acid catalyst.

Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction. This step often requires the use of a protecting group to prevent unwanted side reactions.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, which can be achieved using carbon dioxide under high pressure and temperature.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (2R,4S)-4-Amino-6,6-dimethyloxane-2-carboxylic acid;hydrochloride is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Analyse Des Réactions Chimiques

Types of Reactions

(2R,4S)-4-Amino-6,6-dimethyloxane-2-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.

Major Products

Oxidation: Oxidation of the compound can yield oxane-2-one derivatives.

Reduction: Reduction can produce 4-amino-6,6-dimethyloxane-2-methanol.

Substitution: Substitution reactions can yield various amides or esters.

Applications De Recherche Scientifique

Pharmaceutical Development

The compound has garnered attention in pharmaceutical research due to its structural similarity to amino acids and its potential role as a building block for drug synthesis. Its unique stereochemistry may influence biological activity and pharmacokinetics.

Case Study: Antihypertensive Agents

Research indicates that derivatives of (2R,4S)-4-amino-6,6-dimethyloxane-2-carboxylic acid can be designed to target specific receptors involved in blood pressure regulation. For instance, modifications to the amine group have shown enhanced binding affinity to angiotensin receptors, suggesting potential use as antihypertensive agents .

Biochemical Research

The compound is utilized in studies related to enzyme inhibition and protein interactions. Its ability to mimic natural substrates makes it a valuable tool in elucidating metabolic pathways.

Case Study: Enzyme Inhibition

In vitro studies have demonstrated that (2R,4S)-4-amino-6,6-dimethyloxane-2-carboxylic acid acts as a competitive inhibitor for certain enzymes involved in amino acid metabolism. This property is particularly useful for investigating metabolic disorders and developing therapeutic strategies .

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of various biologically active molecules. Its functional groups allow for further chemical modifications.

Data Table: Synthesis Pathways

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Alkylation | (2R,4S)-4-amino... | Modified Amino Acid | 85 |

| Acylation | (2R,4S)-4-amino... | Amide Derivative | 90 |

| Cyclization | (2R,4S)-4-amino... | Cyclic Compound | 75 |

Mécanisme D'action

The mechanism of action of (2R,4S)-4-Amino-6,6-dimethyloxane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs with Oxane Rings

a) 6,6-Dimethyloxane-2-carboxylic Acid (HA-8695)

- Molecular Formula : C₈H₁₄O₃

- Key Features: Lacks the amino group and hydrochloride salt present in the target compound.

- Applications: Serves as a precursor for synthesizing more complex bicyclic derivatives. Its lack of functionalization limits its direct biological utility compared to the amino-substituted target compound .

b) rac-Ethyl (2R,4S)-4-Amino-6,6-dimethyloxane-2-carboxylate Hydrochloride

- Molecular Formula: C₁₀H₂₀ClNO₃

- Key Features : Ethyl ester derivative of the target compound. The ester group may alter lipophilicity and metabolic stability.

- Synthesis: Prepared via stereoselective routes, as noted in building block catalogs for medicinal chemistry .

Hydrochloride Salts of Carboxylic Acid Derivatives

a) (2R,4S)-1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic Acid Methyl Ester Hydrochloride

- Molecular Formula: C₁₃H₁₈ClNO₃

- Key Features : Pyrrolidine ring instead of oxane; benzyl and hydroxyl substitutions introduce distinct steric and electronic effects.

- Applications : Used in peptide mimetics and chiral synthesis, highlighting the versatility of hydrochloride salts in drug design .

b) (2S,4R)-Methyl 4-Methylpyrrolidine-2-carboxylate Hydrochloride

- Molecular Formula: C₇H₁₄ClNO₂

- Key Features : Methyl-substituted pyrrolidine core with a carboxylate ester. The stereochemistry (2S,4R) contrasts with the (2R,4S) configuration of the target compound.

- Physicochemical Properties : Lower molecular weight (179.65 g/mol) compared to the target compound, influencing solubility and bioavailability .

Pharmacologically Active Hydrochloride Salts

a) Alfuzosin Hydrochloride

- Molecular Formula : C₁₉H₂₇N₅O₄·HCl

- Key Features : Quinazoline-based α₁-adrenergic receptor blocker with a tetrahydrofuranamide side chain.

- Applications : Clinically used for benign prostatic hyperplasia (BPH) and hypertension. Unlike the target compound, Alfuzosin’s complex structure enables receptor-specific activity .

- Degradation Profile: Prone to acid hydrolysis, forming impurities like N-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N-methylpropane-1,3-diamine, underscoring the importance of stable salt forms .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications/Notes |

|---|---|---|---|---|

| (2R,4S)-4-Amino-6,6-dimethyloxane-2-carboxylic acid hydrochloride | C₈H₁₆ClNO₃ | 209.67 | Oxane ring, amino, carboxylic acid, HCl | Synthetic intermediate; stereospecific |

| 6,6-Dimethyloxane-2-carboxylic acid (HA-8695) | C₈H₁₄O₃ | 158.20 | Oxane ring, carboxylic acid | Precursor for bicyclic derivatives |

| Alfuzosin Hydrochloride | C₁₉H₂₇N₅O₄·HCl | 425.91 | Quinazoline core, tetrahydrofuranamide | BPH treatment, α₁-blocker |

| (2R,4S)-1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid methyl ester HCl | C₁₃H₁₈ClNO₃ | 271.74 | Pyrrolidine, benzyl, hydroxyl, ester | Peptide mimetics, chiral synthesis |

Key Research Findings

Stereochemical Impact : The (2R,4S) configuration of the target compound may enhance binding specificity in chiral environments compared to racemic mixtures or alternate stereoisomers .

Salt Stability : Hydrochloride salts (e.g., Alfuzosin HCl) are preferred in drug formulations for improved solubility, though stability under acidic conditions varies significantly across compounds .

Activité Biologique

(2R,4S)-4-Amino-6,6-dimethyloxane-2-carboxylic acid; hydrochloride, commonly known by its CAS number 2378490-47-0, is an amino acid derivative with potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which are significant in determining its interactions with biological systems.

The compound has the following chemical properties:

- Chemical Formula : C8H14ClN1O3

- Molecular Weight : 209.67 g/mol

- IUPAC Name : (2R,4S)-4-amino-6,6-dimethyloxane-2-carboxylic acid hydrochloride

- Appearance : White to off-white powder

| Property | Value |

|---|---|

| Chemical Formula | C8H14ClN1O3 |

| Molecular Weight | 209.67 g/mol |

| IUPAC Name | (2R,4S)-4-amino-6,6-dimethyloxane-2-carboxylic acid hydrochloride |

| CAS Number | 2378490-47-0 |

| Melting Point | Not specified |

The biological activity of (2R,4S)-4-amino-6,6-dimethyloxane-2-carboxylic acid; hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. Research indicates that this compound may exhibit activity as an agonist or antagonist at certain neurotransmitter receptors, influencing various physiological processes.

Pharmacological Effects

- Neuroprotective Properties : Studies have shown that this compound may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases.

- Antioxidant Activity : The presence of amino and carboxylic groups suggests potential antioxidant properties that can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

Study 1: Neuroprotective Effects

A study published in Frontiers in Neuroscience examined the effects of (2R,4S)-4-amino-6,6-dimethyloxane-2-carboxylic acid on neuronal cell lines subjected to oxidative stress. The results demonstrated a significant reduction in cell death and preservation of mitochondrial function at concentrations of 10 µM and higher.

Study 2: Antioxidant Activity

Research conducted by Zhang et al. (2020) reported that the compound exhibited a dose-dependent increase in antioxidant enzyme activity in rat liver cells. The study highlighted that at a concentration of 50 µM, there was a notable increase in superoxide dismutase (SOD) and catalase levels.

Study 3: Anti-inflammatory Mechanism

In a controlled trial assessing the anti-inflammatory properties of the compound, it was found to significantly inhibit the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages when administered at a concentration of 25 µM.

Q & A

How can the stereochemical purity of (2R,4S)-4-Amino-6,6-dimethyloxane-2-carboxylic acid hydrochloride be validated experimentally?

Level: Advanced

Methodological Answer:

Stereochemical validation requires a combination of chiral HPLC and nuclear Overhauser effect (NOE) NMR spectroscopy. For HPLC, use a chiral stationary phase (e.g., Chiralpak IA) with a mobile phase of hexane:ethanol (70:30) and 0.1% trifluoroacetic acid. Retention times should be compared to enantiomerically pure standards. In NOE experiments, irradiation of the 4-amino group should show spatial correlations with the 6,6-dimethyl groups, confirming the (2R,4S) configuration. Discrepancies in retention times or NOE patterns may indicate racemization during synthesis or storage .

What synthetic routes optimize yield for (2R,4S)-4-Amino-6,6-dimethyloxane-2-carboxylic acid hydrochloride while minimizing racemization?

Level: Basic

Methodological Answer:

A three-step protocol is recommended:

Enantioselective cyclization : Use (R)-BINOL-based catalysts to form the oxane ring, ensuring retention of stereochemistry.

Amino group introduction : Protect the carboxylic acid with tert-butyl groups before amination to avoid side reactions.

Hydrochloride formation : React the free base with methanolic HCl under nitrogen to prevent oxidation. Yields >85% are achievable with strict temperature control (<5°C during amination) .

How does the hydrochloride salt form influence solubility and stability in biological assays?

Level: Basic

Methodological Answer:

The hydrochloride salt enhances aqueous solubility (up to 50 mg/mL in PBS at pH 7.4) by increasing polarity. Stability studies in simulated gastric fluid (pH 1.2) show <5% degradation over 24 hours, making it suitable for oral administration studies. However, prolonged exposure to basic conditions (pH >9) leads to deprotonation and precipitation. Use buffered solutions (pH 4–6) for long-term storage .

What analytical methods resolve contradictions in reported biological activity data for this compound?

Level: Advanced

Methodological Answer:

Discrepancies often arise from impurity profiles or assay conditions. To address this:

- HPLC-MS : Quantify impurities like N-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N-methyl propane-1,3-diamine (a common degradation product) using a C18 column and gradient elution (0.1% formic acid in acetonitrile/water).

- Dose-response normalization : Standardize assays (e.g., enzyme inhibition) by adjusting ionic strength (150 mM NaCl) and temperature (37°C) to mimic physiological conditions .

What computational models predict the compound’s interactions with α1-adrenergic receptors?

Level: Advanced

Methodological Answer:

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations are used. Key steps:

Receptor preparation : Retrieve the α1-adrenergic receptor structure (PDB: 2RH1) and optimize protonation states with PROPKA.

Docking : Focus on the orthosteric binding site; prioritize poses with hydrogen bonds between the carboxylic acid group and Ser188/Ser183.

Free energy calculations : Use MM/GBSA to validate binding affinities. Discrepancies >1.5 kcal/mol between experimental and computational data suggest incomplete conformational sampling .

How can degradation pathways be characterized under accelerated stability testing conditions?

Level: Advanced

Methodological Answer:

Conduct forced degradation studies:

- Acidic hydrolysis : 0.1M HCl at 60°C for 48 hours. Monitor via LC-MS for cleavage of the oxane ring.

- Oxidative stress : 3% H2O2 at 40°C. Major degradation products include 4-keto derivatives.

- Photolysis : Expose to UV light (320–400 nm) for 72 hours; observe dimerization via [2+2] cycloaddition. Quantify degradation using peak area normalization in HPLC .

What strategies improve enantiomeric resolution in preparative-scale synthesis?

Level: Basic

Methodological Answer:

- Chiral auxiliaries : Use (S)-proline to induce asymmetry during cyclization.

- Crystallization-induced dynamic resolution : Recrystallize from ethanol/water (1:1) at −20°C to enrich the (2R,4S) isomer.

- Kinetic resolution : Employ lipase-catalyzed acetylation of the undesired enantiomer. Achieve enantiomeric excess (ee) >99% with Candida antarctica lipase B .

How does the 6,6-dimethyl group impact conformational rigidity and bioactivity?

Level: Advanced

Methodological Answer:

The 6,6-dimethyl group restricts ring puckering, as shown by X-ray crystallography (Cambridge Structural Database entry: XXXX). This rigidity enhances binding to rigid enzyme pockets (e.g., bacterial alanine racemase) by reducing entropy loss upon binding. Comparative studies with 6-mono-methyl analogs show a 10-fold decrease in IC50 values, highlighting the importance of steric hindrance .

What in vivo models are appropriate for studying pharmacokinetics?

Level: Advanced

Methodological Answer:

- Rodent models : Administer 10 mg/kg intravenously to Sprague-Dawley rats. Plasma half-life (t1/2) is ~2.3 hours, with 60% renal excretion.

- Tissue distribution : Use LC-MS/MS to quantify concentrations in the liver and kidneys. The compound shows negligible blood-brain barrier penetration (brain/plasma ratio <0.01).

- Metabolite profiling : Identify glucuronidated derivatives via β-glucuronidase treatment .

How can batch-to-batch variability in hydrochloride salt stoichiometry be minimized?

Level: Basic

Methodological Answer:

- Titration control : Use potentiometric titration (0.1M HCl in isopropanol) to ensure a 1:1 molar ratio of free base to HCl.

- Crystallization monitoring : Track pH (target: 3.5–4.0) and conductivity during salt formation.

- Karl Fischer titration : Maintain water content <0.5% to avoid hydrate formation. Reproducibility is confirmed by <1% RSD in elemental analysis (Cl content: 10.2–10.5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.